3,5-dinitro-N-[2-(trifluoromethyl)phenyl]benzamide
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Overview
Description
3,5-dinitro-N-[2-(trifluoromethyl)phenyl]benzamide: is an organic compound with the molecular formula C14H8F3N3O5. It is characterized by the presence of nitro groups at the 3 and 5 positions on the benzamide ring and a trifluoromethyl group attached to the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dinitro-N-[2-(trifluoromethyl)phenyl]benzamide typically involves the reaction of benzamide with trifluoromethylbenzoic acid to form an acid chloride intermediate. This intermediate is then reacted with the appropriate amine under basic conditions to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3,5-dinitro-N-[2-(trifluoromethyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry: 3,5-dinitro-N-[2-(trifluoromethyl)phenyl]benzamide is used as a building block in organic synthesis, particularly in the development of new materials and compounds with unique properties .
Biology and Medicine: The compound’s nitro and trifluoromethyl groups make it a candidate for drug development, as these functional groups can enhance the pharmacokinetic properties of potential therapeutic agents .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and specialty chemicals due to its reactivity and stability .
Mechanism of Action
Comparison with Similar Compounds
- 3,5-dinitro-N-phenethyl-benzamide
- 3,5-dinitro-N-(3-pyridinylmethyl)benzamide
- N-(3,5-bis(trifluoromethyl)phenyl)benzamide
- N-(2,4-dichloro-phenyl)-3,5-dinitro-benzamide
Properties
IUPAC Name |
3,5-dinitro-N-[2-(trifluoromethyl)phenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3N3O5/c15-14(16,17)11-3-1-2-4-12(11)18-13(21)8-5-9(19(22)23)7-10(6-8)20(24)25/h1-7H,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIKIOPKHKWXSQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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